12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride
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Overview
Description
12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride is a complex organic compound with a unique structure that includes a benzodioxole ring and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[87002,7013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization The tetracyclic framework is then constructed through a series of cycloaddition and ring-closing reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
3,5-Pyrocatecholdisulfonic acid disodium salt monohydrate: Another compound with similar antioxidant properties.
Uniqueness
What sets 12-(1,3-Benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride apart is its unique tetracyclic framework combined with the benzodioxole ring. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
12-(1,3-benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2.ClH/c1-2-5-16-14(4-1)8-10-19-22(16)17-6-3-7-18(17)23(24-19)15-9-11-20-21(12-15)26-13-25-20;/h1-2,4-5,8-12H,3,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTFYQQRSBTTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC6=C(C=C5)OCO6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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